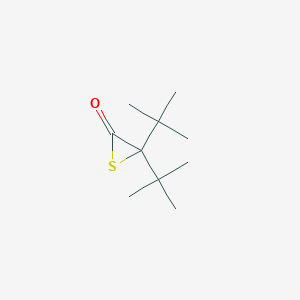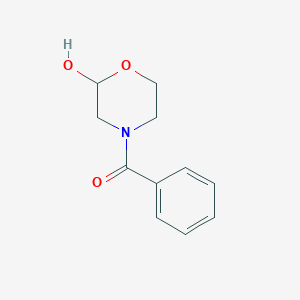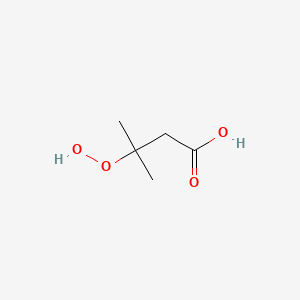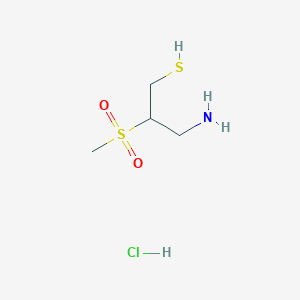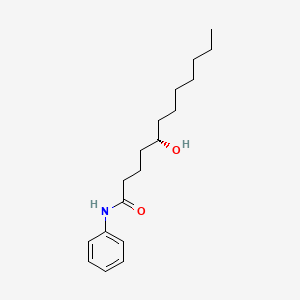
Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is an organic compound with the molecular formula C18H29NO2 It is a derivative of dodecanamide, featuring a hydroxy group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- typically involves the reaction of dodecanoic acid with an amine derivative. One common method is the reaction of dodecanoyl chloride with N-phenylhydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Dodecanamide, 5-hydroxy-N-phenyl-, (S)-.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of dodecylamine or removal of the hydroxy group.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but with an acetyl group instead of a dodecanoyl group.
N-phenylformamide: Contains a formyl group instead of a dodecanoyl group.
N-phenylhexanamide: Features a hexanoyl group instead of a dodecanoyl group.
Uniqueness
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is unique due to its long dodecanoyl chain, which imparts distinct physicochemical properties. The presence of the hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
CAS No. |
64527-03-3 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(5S)-5-hydroxy-N-phenyldodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |
InChI Key |
JERYDUIIZLQTTR-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


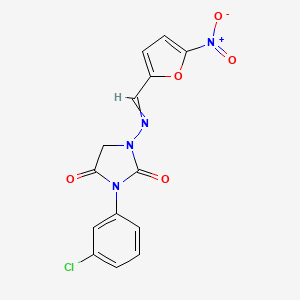

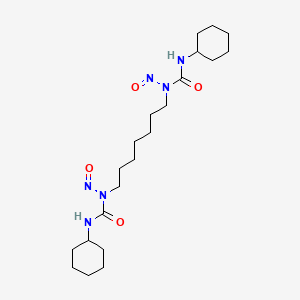
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
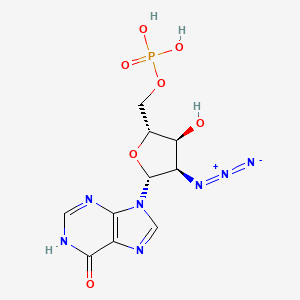
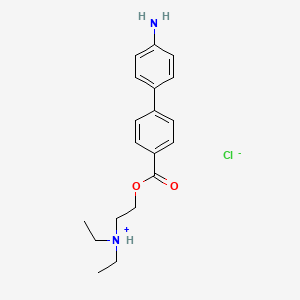
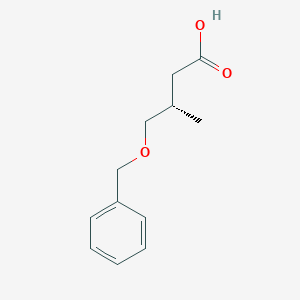
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
